

# Introduction: Understanding N-ethyl-N-methylformamide

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## Compound of Interest

Compound Name: **N-ethyl-N-methylformamide**

Cat. No.: **B1583216**

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**N-ethyl-N-methylformamide** (CAS No. 28860-25-5) is a tertiary amide with the molecular formula C<sub>4</sub>H<sub>9</sub>NO.[1][2] As a polar aprotic solvent, it serves as a valuable model compound in scientific research, particularly for studying the conformational preferences of peptide bonds, which is fundamental to understanding protein structure.[3] Its structure, featuring both ethyl and methyl groups on the nitrogen atom of a formamide functional group, gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization.[4] This guide provides a comprehensive analysis of the key spectroscopic data for **N-ethyl-N-methylformamide**, offering field-proven insights into data acquisition and interpretation for researchers in organic synthesis and drug development.

## Molecular and Physical Properties:

- Molecular Formula: C<sub>4</sub>H<sub>9</sub>NO[1][2]
- Molecular Weight: 87.12 g/mol [1][3]
- Boiling Point: 163.7°C at 760 mmHg[1][3]
- Density: 0.878 g/cm<sup>3</sup>[1][3]
- IUPAC Name: **N-ethyl-N-methylformamide**[2]

# Infrared (IR) Spectroscopy: Probing Functional Groups

**Expertise & Experience:** The 'Why' of IR Analysis Infrared spectroscopy is a cornerstone technique for identifying functional groups. For **N-ethyl-N-methylformamide**, IR analysis is primarily used to confirm the presence of the critical amide carbonyl group (C=O). The position and intensity of this absorption band are sensitive to the molecule's electronic environment. Unlike primary or secondary amides, **N-ethyl-N-methylformamide** lacks an N-H bond, meaning the characteristic N-H stretching and bending vibrations will be absent from its spectrum. This absence is a key confirmatory data point.

**Experimental Protocol:** Acquiring a High-Fidelity IR Spectrum A standard protocol for obtaining a high-quality IR spectrum of a liquid sample like **N-ethyl-N-methylformamide** involves using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer.

- **Instrument Preparation:** Ensure the FTIR spectrometer is purged and a fresh background scan is collected to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.
- **Sample Application:** Place a single drop of neat **N-ethyl-N-methylformamide** liquid directly onto the ATR crystal (typically diamond or germanium).
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- **Processing:** Perform an ATR correction and baseline correction using the spectrometer's software to ensure accurate peak positions and intensities.

**Causality Insight:** Using the neat liquid with an ATR accessory is preferred over traditional salt plates (NaCl) as it minimizes sample preparation, eliminates interference from solvents, and provides excellent sample-to-sample reproducibility.

**Data Interpretation and Analysis** The IR spectrum is dominated by a few key absorptions. The most diagnostic feature is the intense carbonyl (C=O) stretch.

- C=O Stretch (Amide I Band): A strong, sharp absorption is expected in the region of 1650-1680  $\text{cm}^{-1}$ . This is characteristic of a tertiary amide carbonyl group.
- C-N Stretch: A medium intensity band is expected around 1400-1450  $\text{cm}^{-1}$ , corresponding to the stretching vibration of the carbon-nitrogen bond.
- C-H Aliphatic Stretches: Multiple bands will be observed between 2850-3000  $\text{cm}^{-1}$  due to the C-H stretching vibrations within the ethyl and methyl groups.

#### Data Summary: IR Spectroscopy

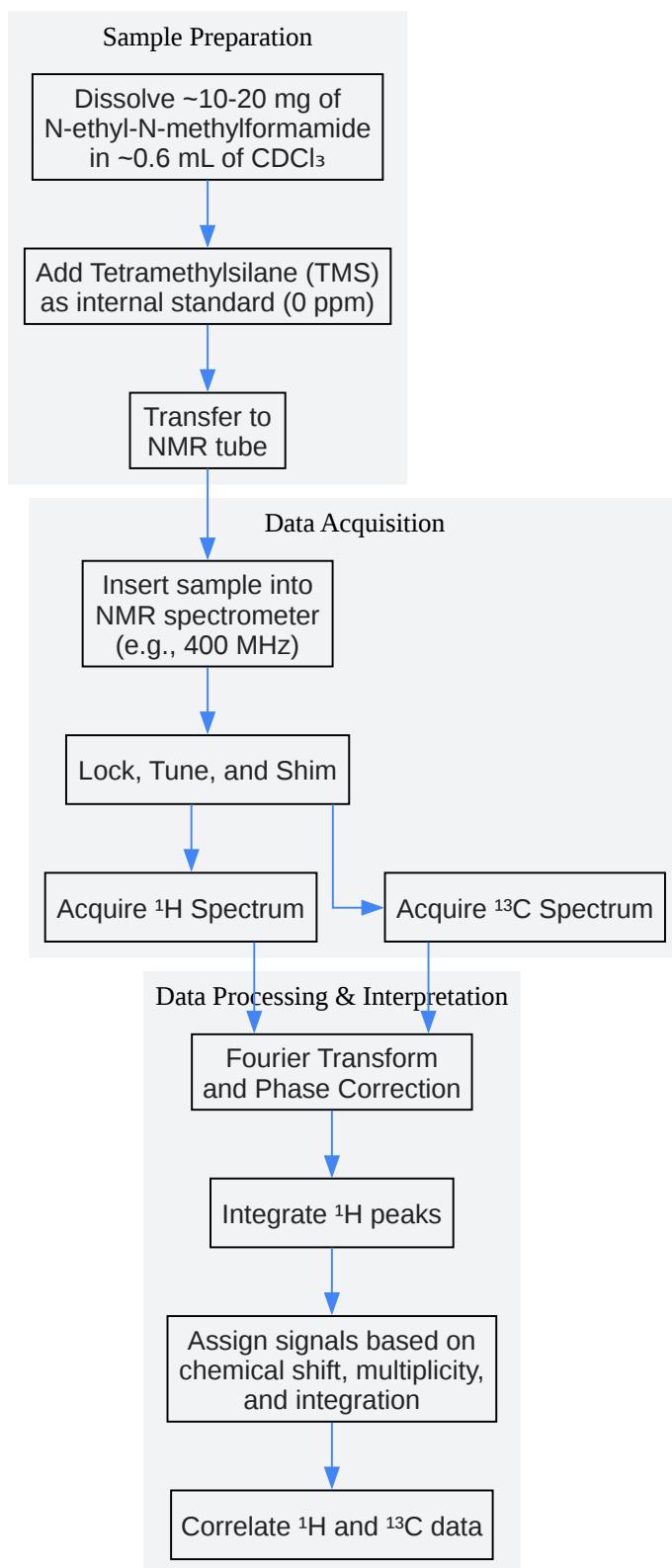
Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group	Expected Intensity
~2850-3000	C-H Stretch	-CH <sub>3</sub> , -CH <sub>2</sub> -	Medium to Strong
~1650-1680	C=O Stretch (Amide I)	Formamide (tertiary)	Strong, Sharp

| ~1400-1450 | C-N Stretch | N-Alkyl | Medium |

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

**Expertise & Experience: The Power of NMR for Isomer and Conformer Analysis** NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework. A critical feature of amides is the restricted rotation around the C-N bond due to p-orbital overlap, which imparts partial double-bond character. This can lead to the presence of syn and anti conformers, which may be distinguishable on the NMR timescale. Theoretical studies have investigated these conformational preferences and their effect on NMR chemical shifts for **N-ethyl-N-methylformamide**.

#### Workflow for NMR Spectroscopic Analysis

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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

## <sup>1</sup>H NMR Spectroscopy

### Experimental Protocol

- Solvent Selection: Deuterated chloroform ( $\text{CDCl}_3$ ) is a standard choice as it is an excellent solvent for amides and its residual solvent peak is well-separated from the analyte signals.
- Sample Preparation: Prepare a solution of approximately 10-20 mg of **N-ethyl-N-methylformamide** in ~0.6 mL of  $\text{CDCl}_3$  containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
- Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Due to the potential for conformers, running the experiment at different temperatures (e.g., room temperature and 60°C) can be informative to observe any coalescence of signals.

**Data Interpretation and Analysis** The <sup>1</sup>H NMR spectrum will show signals corresponding to the formyl proton, the N-ethyl group, and the N-methyl group. The presence of syn and anti conformers may lead to a doubling of some signals.

- Formyl Proton (-CHO): A singlet is expected around  $\delta$  8.0-8.2 ppm. This downfield shift is due to the deshielding effect of the adjacent carbonyl group.
- N-Ethyl Group (-N-CH<sub>2</sub>-CH<sub>3</sub>):
  - A quartet around  $\delta$  3.2-3.4 ppm corresponding to the methylene protons (-CH<sub>2</sub>-). The splitting into a quartet is due to coupling with the adjacent methyl protons.
  - A triplet around  $\delta$  1.1-1.3 ppm corresponding to the methyl protons (-CH<sub>3</sub>). The splitting into a triplet is due to coupling with the adjacent methylene protons.
- N-Methyl Group (-N-CH<sub>3</sub>): A singlet is expected around  $\delta$  2.8-3.0 ppm.

**Trustworthiness Note:** Unlike secondary amides, there is no N-H proton, so no signal will be observed in the typical amide region of  $\delta$  5-8 ppm that would exchange with D<sub>2</sub>O.

## <sup>13</sup>C NMR Spectroscopy

**Experimental Protocol** The same sample prepared for  $^1\text{H}$  NMR can be used. A standard proton-decoupled  $^{13}\text{C}$  NMR experiment is performed, which results in a spectrum of singlets for each unique carbon atom.

**Data Interpretation and Analysis** The spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

- **Carbonyl Carbon (-C=O):** The carbonyl carbon is the most deshielded and will appear far downfield, typically around  $\delta$  163-166 ppm.[3]
- **N-Methylene Carbon (-N-CH<sub>2</sub>-):** This carbon from the ethyl group will appear around  $\delta$  40-45 ppm.
- **N-Methyl Carbon (-N-CH<sub>3</sub>):** This methyl carbon will appear around  $\delta$  30-35 ppm.
- **Ethyl Methyl Carbon (-CH<sub>2</sub>-CH<sub>3</sub>):** The terminal methyl carbon of the ethyl group is the most shielded and will appear furthest upfield, around  $\delta$  12-15 ppm.

#### Data Summary: NMR Spectroscopy

Nucleus	Group Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity
$^1\text{H}$	Formyl (-CHO)	8.0 - 8.2	Singlet
$^1\text{H}$	Methylene (-N-CH <sub>2</sub> -)	3.2 - 3.4	Quartet
$^1\text{H}$	N-Methyl (-N-CH <sub>3</sub> )	2.8 - 3.0	Singlet
$^1\text{H}$	Ethyl Methyl (-CH <sub>3</sub> )	1.1 - 1.3	Triplet
$^{13}\text{C}$	Carbonyl (-C=O)	163 - 166	Singlet
$^{13}\text{C}$	Methylene (-N-CH <sub>2</sub> -)	40 - 45	Singlet
$^{13}\text{C}$	N-Methyl (-N-CH <sub>3</sub> )	30 - 35	Singlet

|  $^{13}\text{C}$  | Ethyl Methyl (-CH<sub>3</sub>) | 12 - 15 | Singlet |

# Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

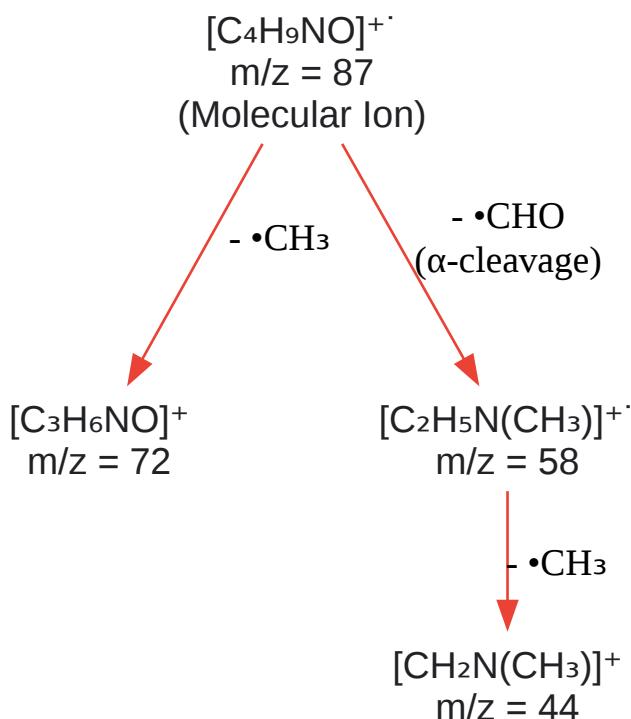
**Expertise & Experience: Confirming Identity and Structure** Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio ( $m/z$ ) of ions. For **N-ethyl-N-methylformamide**, it serves two primary purposes: confirming the molecular weight and providing structural information through analysis of fragmentation patterns. The presence of one nitrogen atom dictates that the molecule will have an odd nominal molecular weight, consistent with the Nitrogen Rule.<sup>[5]</sup>

**Experimental Protocol: GC-MS for a Volatile Liquid** Given its volatility (boiling point 163.7°C), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal method.<sup>[2]</sup>

- **Sample Preparation:** Prepare a dilute solution of **N-ethyl-N-methylformamide** (e.g., 100 ppm) in a volatile solvent like dichloromethane or methanol.
- **GC Separation:** Inject 1  $\mu$ L of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that ramps from ~50°C to ~250°C to ensure proper elution.
- **Ionization:** Use a standard Electron Ionization (EI) source at 70 eV.
- **Mass Analysis:** Scan a mass range from  $m/z$  35 to 200 to capture the molecular ion and all relevant fragments.

**Causality Insight:** EI is a hard ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching.

Primary Fragmentation Pathways in EI-MS



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Caption: Proposed major fragmentation pathways for **N-ethyl-N-methylformamide** under Electron Ionization (EI).

**Data Interpretation and Analysis** The EI mass spectrum will display a molecular ion peak and several key fragment ions.

- **Molecular Ion ( $M^{+}$ ):** The peak corresponding to the intact molecule will appear at  $m/z = 87$ . Its presence confirms the molecular weight of the compound.
- **$[M - CH_3]^{+}$  Peak:** Loss of a methyl radical from the N-methyl group results in a fragment at  $m/z = 72$ .
- **$[M - CHO]^{+}$  Peak:** A very common fragmentation pathway for amides is the alpha-cleavage leading to the loss of the formyl radical ( $\bullet CHO$ ), resulting in a major peak at  $m/z = 58$ .
- **$[CH_2N(CH_3)]^{+}$  Peak:** Further fragmentation of the  $m/z = 58$  ion via loss of a methyl radical can produce an iminium ion at  $m/z = 44$ , which is often a stable and abundant fragment.

## Data Summary: Mass Spectrometry

m/z Value	Proposed Fragment Ion	Formula of Fragment	Notes
87	Molecular Ion	$[\text{C}_4\text{H}_9\text{NO}]^+$	Confirms molecular weight (Nitrogen Rule)
72	$[\text{M} - \cdot\text{CH}_3]^+$	$[\text{C}_3\text{H}_6\text{NO}]^+$	Loss of a methyl radical
58	$[\text{M} - \cdot\text{CHO}]^+$	$[\text{C}_3\text{H}_8\text{N}]^+$	$\alpha$ -cleavage, loss of formyl radical

| 44 |  $[\text{CH}_2=\text{N}(\text{CH}_3)]^+$  |  $[\text{C}_2\text{H}_6\text{N}]^+$  | Stable iminium ion |

## Conclusion

The comprehensive spectroscopic analysis of **N-ethyl-N-methylformamide** through IR, NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), and MS provides a self-validating system for its unequivocal identification and structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle: IR confirms the crucial amide functional group, NMR elucidates the precise H-C framework and offers insights into conformational dynamics, and MS verifies the molecular weight and reveals characteristic fragmentation patterns. This guide equips researchers with the necessary protocols and interpretive knowledge to confidently characterize this important molecule.

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